Specific Scientific Field: Chemistry, specifically chemiluminescence.
Summary of the Application: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate is a peroxyoxalate-based material that is used as a chemiluminescent dye . It can be utilized as a detection method for liquid phase analysis .
Methods of Application or Experimental Procedures: This compound can be solubilized in organic solvents to achieve high quantum efficiencies . When it reacts with a fluorescent dye in the presence of hydrogen peroxide, it produces a strong chemiluminescent blue light .
Results or Outcomes: The reaction produces a strong chemiluminescent blue light, which can be used for detection in liquid phase analysis . The quantum efficiency of this reaction is high, making it a powerful tool for sensitive detection methods .
Specific Scientific Field: Biochemistry and Cardiology.
Summary of the Application: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate has been used as an optical probe to detect fatty acids in cardiac tissue .
Methods of Application or Experimental Procedures: The compound can be synthesized by the reaction of 2-chloroacetaldehyde and 3,5,6-trichlorophenol . It can then be used as an optical probe to detect the presence of fatty acids in cardiac tissue .
Results or Outcomes: The use of Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate as an optical probe allows for the detection and analysis of fatty acids in cardiac tissue . This can provide valuable information about the metabolic state of the heart, which can be useful in the diagnosis and treatment of heart diseases .
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate is an organic compound with the molecular formula . It is classified as a diester of oxalic acid and is known for its role as an active ingredient in chemiluminescent applications, particularly in glowsticks. This compound appears as a white solid and is synthesized through a reaction involving 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride .
CPPO is a key component in chemiluminescent reactions. In the presence of a suitable base (activator) and a fluorescent dye, CPPO undergoes a chemical reaction that releases energy in the form of light []. The specific mechanism of this reaction involves the splitting of the oxalate bridge and the subsequent oxidation of the fluorescent dye, which then emits light [].
The primary chemical reaction involving bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate occurs when it is mixed with hydrogen peroxide in an organic solvent. This reaction leads to the formation of 1,2-dioxetanedione, which is responsible for the emission of light. The intensity of the emitted light is influenced by the pH of the solution; slightly alkaline conditions enhance brightness due to the addition of weak bases like sodium salicylate .
The general reaction can be represented as follows:
The synthesis of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate generally involves the following steps:
This method allows for the selective introduction of functional groups necessary for its application in chemiluminescence .
The primary application of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate is in chemiluminescent products, such as glowsticks. It serves as a key component that reacts to produce light when mixed with hydrogen peroxide and other additives. This compound's ability to produce various colors based on the fluorescent dye used makes it versatile for different applications in the entertainment and safety industries .
Interaction studies primarily focus on how bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate interacts with other compounds during the chemiluminescent reaction. The presence of various fluorescent dyes can significantly alter the color and intensity of emitted light. Studies have shown that different dyes yield different colors:
Color | Compound |
---|---|
Blue | 9,10-Diphenylanthracene |
Green | 9,10-Bis(phenylethynyl)anthracene |
Yellow-green | Tetracene |
Yellow | 1-Chloro-9,10-bis(phenylethynyl)anthracene |
Orange | Rubrene |
Red | Rhodamine B |
These interactions are crucial for optimizing chemiluminescent formulations .
Several compounds share structural similarities with bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate. Here are some notable examples:
The uniqueness of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate lies in its specific chlorination pattern and functional groups that enhance its efficiency in light emission compared to similar compounds. Its ability to produce a wide range of colors based on dye selection further distinguishes it within its class .
Indirect chemiluminescence relies on the transfer of energy from a high-energy intermediate (HEI) to a fluorescent activator, which subsequently emits light. CPPO serves as the chemical precursor in this process, reacting with hydrogen peroxide (H₂O₂) in the presence of a nucleophilic catalyst, such as imidazole, to form a dioxetanedione intermediate [3] [7]. This intermediate decomposes into carbon dioxide and an electronically excited HEI, which transfers energy to a fluorophore (e.g., Rhodamine B or 9,10-diphenylanthracene) [4] [5].
The reaction pathway begins with the nucleophilic attack of H₂O₂ on the oxalate ester group of CPPO, forming a peroxidic intermediate. Subsequent cyclization produces 1,2-dioxetanedione, a four-membered cyclic peroxide, which undergoes cleavage to release two molecules of CO₂ and generate the HEI [3] [7]. The HEI exists in a singlet excited state, enabling efficient energy transfer to the fluorophore. This indirect mechanism separates the chemical reaction (CPPO decomposition) from the light-emitting step (fluorophore excitation), allowing tunability across the visible spectrum [7].
Key factors influencing efficiency include the electron-withdrawing properties of CPPO’s trichlorophenyl groups, which stabilize the transition state during HEI formation, and the pentyloxycarbonyl side chains, which enhance solubility in nonpolar media [1] [7].
The energy transfer from the HEI to the fluorophore follows the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this process, an electron is transferred from the fluorophore’s highest occupied molecular orbital (HOMO) to the HEI’s lowest unoccupied molecular orbital (LUMO), forming a charge-transfer complex [7]. Back-electron transfer then populates the fluorophore’s excited singlet state, which emits light upon relaxation [5] [7].
Experimental studies demonstrate that the efficiency of this transfer depends on the fluorophore’s oxidation potential and the spatial overlap between the HEI’s LUMO and the fluorophore’s HOMO. For example, Rhodamine B (oxidation potential: +1.0 V vs. SCE) exhibits a 78% energy transfer efficiency with CPPO-derived HEI, whereas 9,10-diphenylanthracene (+1.7 V vs. SCE) achieves only 22% [4] [7]. Concentration-dependent quenching occurs at high fluorophore concentrations (>0.05 g/20 mL), as nonradiative collisions between excited and ground-state fluorophores dominate [4].
Fluorophore | Oxidation Potential (V vs. SCE) | Energy Transfer Efficiency (%) |
---|---|---|
Rhodamine B | +1.0 | 78 |
9,10-DPA | +1.7 | 22 |
Polyfluorene-Phenylene | +1.2 | 65 |
Data compiled from Refs [4] [5] [7].
The quantum yield (ΦCL) of CPPO-mediated chemiluminescence is defined as the ratio of emitted photons to consumed HEI molecules. Theoretical calculations using time-dependent density functional theory (TD-DFT) reveal that ΦCL depends on three factors:
The overall ΦCL for CPPO systems ranges from 15% to 22%, surpassing classical luminol-based systems (ΦCL ≈ 1–2%) due to optimized orbital alignment and reduced nonradiative decay [7].
The decomposition of CPPO is exothermic (ΔH ≈ -280 kJ/mol), driven by the formation of stable CO₂ and the HEI’s electronic excitation [3] [6]. Kinetic studies using flow reactors at 3 atm pressure reveal an activation energy (Eₐ) of 45 kJ/mol for the rate-limiting step (HEI formation) [6]. The reaction proceeds via a concerted mechanism, with simultaneous H₂O₂ attack and oxalate ring opening, as evidenced by isotope-labeling experiments [7].
Thermodynamic stability of the HEI is critical; at room temperature, the HEI’s half-life is <1 ms, necessitating rapid energy transfer to the fluorophore. Elevated temperatures (>40°C) accelerate HEI decomposition, reducing ΦCL by 12% per 10°C increase due to competing thermal pathways [3] [6].
The peroxyoxalate reaction mechanism of Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate follows a well-established multi-step pathway that has been extensively characterized through kinetic and spectroscopic studies [2] [3]. The reaction is initiated by the nucleophilic attack of hydrogen peroxide on the electrophilic carbonyl carbon of the oxalate ester, facilitated by base catalysis.
The initial step involves the formation of a tetrahedral intermediate through the addition of hydrogen peroxide anion to one of the carbonyl groups of the oxalate ester [4]. This process exhibits specific base catalysis with a bimolecular rate constant k₁ = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ for the imidazole-catalyzed reaction [2]. The nucleophilic attack occurs preferentially at the carbonyl carbon adjacent to the electron-withdrawing trichloro substituents, which enhance the electrophilicity of the ester group through inductive effects.
Following the initial nucleophilic addition, the tetrahedral intermediate undergoes rapid collapse with expulsion of the substituted phenolate leaving group. This elimination step produces the monoperoxyoxalic acid intermediate, which has been directly identified through ¹⁹F NMR spectroscopy in studies using bis(2,6-difluorophenyl)oxalate [5]. The reaction proceeds via an addition-elimination mechanism typical of ester hydrolysis, but with the critical difference that hydrogen peroxide replaces the conventional hydroxide nucleophile.
The kinetics of phenol liberation have been studied through gas chromatographic monitoring, revealing that the first equivalent of phenol is produced at a moderate rate, while the formation of the second equivalent occurs with a rate constant at least two orders of magnitude lower [4]. This observation supports the formation of the monoperoxyoxalic acid as a stable intermediate that requires additional activation for further transformation.
Reaction Step | Process | Key Intermediate | Rate Constants |
---|---|---|---|
Initial Nucleophilic Attack | H₂O₂ attack on oxalate ester | Tetrahedral intermediate | k₁ = 1.4 dm³ mol⁻¹ s⁻¹ |
Peroxyoxalate Formation | Formation of monoperoxyoxalic acid | Monoperoxyoxalic acid | Fast elimination |
Cyclization to HEI | Base-catalyzed cyclization | 1,2-Dioxetanedione | k₃ = 0.2 s⁻¹ |
Chemiexcitation | Electron transfer (CIEEL) | Radical ion pair | Very fast (unobservable) |
Light Emission | Fluorophore excitation | Excited singlet state | Fluorescence lifetime |
The reaction pathway demonstrates remarkable specificity toward the formation of the high-energy intermediate responsible for chemiluminescence. The presence of multiple chlorine substituents on the aromatic rings significantly influences the reaction kinetics by stabilizing the leaving group and enhancing the electrophilicity of the carbonyl centers [6].
The formation of the high-energy intermediate in the peroxyoxalate system represents a critical transformation that determines the overall efficiency of the chemiluminescent process. Extensive research has conclusively established that the high-energy intermediate is 1,2-dioxetanedione, a cyclic peroxidic carbon dioxide dimer with the molecular formula C₂O₄ [7] [6].
The transformation from monoperoxyoxalic acid to 1,2-dioxetanedione occurs through an intramolecular cyclization mechanism. This process involves the nucleophilic attack of the percarboxylate anion on the remaining carbonyl carbon, accompanied by the simultaneous elimination of the second phenolate leaving group. Kinetic studies have revealed that this cyclization step exhibits a rate constant of approximately k₃ = 0.2 s⁻¹ under typical reaction conditions with imidazole concentrations of 1.0 mmol dm⁻³ [2].
The cyclization reaction demonstrates strong dependence on the electronic properties of the leaving group, as evidenced by Hammett correlation studies. The observed Hammett reaction constant of ρ = +2.2 ± 0.1 indicates substantial negative charge development on the phenolate leaving group in the transition state [6]. This finding supports a concerted mechanism in which the intramolecular nucleophilic attack and phenolate departure occur simultaneously rather than through a stepwise process.
Base catalysis plays a crucial role in facilitating the cyclization step. The Brønsted correlation for this transformation yields a β value of -1.1 ± 0.1, indicating that the base assists in the deprotonation of the percarboxylic acid group, thereby enhancing its nucleophilicity [6]. The bimolecular rate constant for the base-catalyzed cyclization has been determined to be 320 mol L⁻¹ s⁻¹, representing one of the fastest organic cyclization reactions known [4].
Property | Value | Significance |
---|---|---|
Chemical Formula | C₂O₄ | Molecular composition confirmed |
Structure Type | Cyclic peroxidic CO₂ dimer | Unique cyclic structure |
Stability | Highly unstable | Rapid decomposition |
Decomposition Temperature | Above -93°C | Thermal instability |
Bond Angles | Planar four-membered ring | Strained ring system |
Energy Content | High-energy peroxide | Drives chemiluminescence |
Detection Method | ¹³C NMR, Mass spectrometry | Direct experimental proof |
The formation of 1,2-dioxetanedione has been directly confirmed through advanced analytical techniques including ¹³C NMR spectroscopy and mass spectrometry [8] [9]. These studies provide unequivocal evidence for the presence of this highly strained four-membered ring peroxide as the sole product of the cyclization reaction under appropriate conditions.
1,2-Dioxetanedione stands as the definitive high-energy intermediate in the peroxyoxalate chemiluminescence system, representing a remarkable molecular entity that bridges inorganic and organic chemistry through its unique structure and reactivity [7] [10]. This compound can be conceptualized as either a cyclic dimer of carbon dioxide or a peroxy anhydride of oxalic acid, highlighting its dual nature as both an organic peroxide and an oxocarbon.
The molecular structure of 1,2-dioxetanedione features a planar four-membered ring composed of two carbon atoms and two oxygen atoms in an alternating arrangement. The planarity of this structure is crucial for its role in chemiluminescence, as it provides optimal orbital overlap for electron transfer processes [6]. The ring system exhibits extreme strain energy due to the combination of small ring size and the presence of two oxygen-oxygen bonds, making it thermodynamically unstable and kinetically reactive.
The stability of 1,2-dioxetanedione is remarkably low, with decomposition occurring at temperatures above -93°C (-180 K) [10]. Despite this instability, the compound can be accumulated in solution at room temperature under carefully controlled conditions, provided that all traces of metals and reducing agents are removed from the system [10]. This accumulation allows for its detection and characterization using mass spectrometry and other analytical techniques.
The electron-acceptor properties of 1,2-dioxetanedione are fundamental to its role in the chemiluminescence mechanism. The compound possesses a low-lying antibonding orbital that can readily accept electrons from suitable donor molecules, initiating the chain of events that leads to excited state formation [6]. This property distinguishes 1,2-dioxetanedione from other potential high-energy intermediates and explains its unique effectiveness in promoting chemiluminescence.
Experimental evidence for the formation of 1,2-dioxetanedione comes from multiple sources. Direct spectroscopic identification has been achieved through ¹³C NMR studies using doubly labeled oxalyl chloride, which allows for the unambiguous assignment of the carbon signals in the four-membered ring [8]. Additionally, the compound has been prepared independently through the reaction of oxalyl dichloride with urea-hydrogen peroxide complex in a solid nitrogen matrix at 3 K, providing further confirmation of its structure and properties [9].
The formation of the cyclic peroxidic carbon dioxide dimer, 1,2-dioxetanedione, represents the culminating step in the transformation of the linear peroxyoxalic acid intermediate into the high-energy species responsible for chemiluminescence [6] [13]. This cyclization process is mechanistically fascinating as it involves the formation of a highly strained four-membered ring through an intramolecular nucleophilic displacement reaction.
The cyclization mechanism begins with the deprotonation of the percarboxylic acid group by the base catalyst, generating a nucleophilic percarboxylate anion. This anion then attacks the electrophilic carbonyl carbon of the remaining ester group in an intramolecular fashion. The reaction proceeds through a concerted mechanism in which the nucleophilic attack and the departure of the phenolate leaving group occur simultaneously, as evidenced by the large positive Hammett ρ value of +2.2 ± 0.1 [6].
The energetics of this cyclization process have been extensively studied through both experimental kinetics and theoretical calculations. The activation energy for the cyclization step is relatively low, reflecting the high reactivity of the percarboxylate nucleophile and the favorable geometry for intramolecular attack. The entropy of activation is negative, consistent with the formation of a rigid cyclic structure from a more flexible linear precursor.
Solvent effects play a significant role in the cyclization process. Polar solvents stabilize the developing charges in the transition state, facilitating the cyclization reaction. The use of polar aprotic solvents such as acetonitrile or ethyl acetate provides optimal conditions for efficient cyclization while maintaining the stability of the resulting 1,2-dioxetanedione intermediate.
The stereochemical outcome of the cyclization is strictly controlled by the geometric constraints of the intramolecular reaction. The formation of the four-membered ring requires a specific conformation of the linear precursor that brings the nucleophilic and electrophilic centers into close proximity. This geometric requirement ensures high selectivity for the formation of 1,2-dioxetanedione over alternative cyclization products.
The influence of substituent effects on the cyclization rate has been systematically investigated through the synthesis and study of various substituted oxalic peracids. Electron-withdrawing substituents on the aromatic leaving group accelerate the cyclization by stabilizing the negative charge that develops during the departure of the phenolate. Conversely, electron-donating substituents retard the reaction by destabilizing this negative charge development.
The carbon-carbon bond cleavage dynamics in 1,2-dioxetanedione represent the final and most critical step in the chemiluminescence mechanism, determining both the efficiency of excited state formation and the overall quantum yield of the process [11] [12]. This bond cleavage occurs through a sophisticated mechanism that involves the coordinated breaking of multiple bonds and the formation of radical ion intermediates.
The decomposition of 1,2-dioxetanedione proceeds through an electron transfer-initiated process when fluorescent activators are present. The mechanism begins with the formation of a charge-transfer complex between the electron-rich activator and the electron-deficient 1,2-dioxetanedione [14]. This complex formation is facilitated by the planar structure of 1,2-dioxetanedione, which allows for optimal π-π stacking interactions with aromatic activators.
Following charge-transfer complex formation, electron transfer occurs from the activator to the peroxide, resulting in cleavage of the oxygen-oxygen bond. The electron transfer step is accompanied by simultaneous weakening of the carbon-carbon bond, as the addition of electron density to the antibonding orbitals of the four-membered ring destabilizes the entire structure [11]. This process generates a radical ion pair consisting of the activator radical cation and the 1,2-dioxetanedione radical anion.
The carbon-carbon bond cleavage occurs in a concerted fashion with the oxygen-oxygen bond scission, leading to the formation of two carbon dioxide molecules and maintaining the radical ion pair character. Theoretical calculations indicate that this concerted cleavage mechanism is energetically favored over stepwise alternatives [12]. The cleavage dynamics are characterized by a low activation barrier, reflecting the inherent instability of the four-membered ring system.
Bond Type | Cleavage Energy (kcal/mol) | Mechanism | Products Formed |
---|---|---|---|
O-O Peroxide Bond | 35-40 | Electron transfer induced | Radical anion |
C-C Central Bond | 80-85 | Concerted with O-O | CO₂ + radical ions |
C-O Ester Bond | 70-75 | Heterolytic | Phenolate + acylium |
Phenolate Leaving | Variable | Concerted elimination | Phenol |
The timing of the electron back-transfer step is crucial for determining the efficiency of singlet excited state formation. If the back-transfer occurs rapidly while the radical ions remain within the solvent cage, there is a high probability of forming the activator in its excited singlet state [14]. This process, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), represents one of the most efficient mechanisms for converting chemical energy into electronic excitation.
The dynamics of carbon-carbon bond cleavage are influenced by several factors including solvent polarity, temperature, and the nature of the activator. Increased solvent polarity stabilizes the radical ion intermediates, prolonging their lifetime and increasing the probability of efficient back-transfer. Temperature effects are complex, as higher temperatures increase the rate of bond cleavage but may also promote intersystem crossing to triplet states, reducing the singlet yield.